molecular formula C9H8N4O2 B3049733 1H-Tetrazole-1-acetic acid, 5-phenyl- CAS No. 21743-58-8

1H-Tetrazole-1-acetic acid, 5-phenyl-

Cat. No. B3049733
CAS RN: 21743-58-8
M. Wt: 204.19 g/mol
InChI Key: BYVHAWLFYKHSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Tetrazole-1-acetic acid, 5-phenyl- is a synthetic organic heterocyclic compound . It has a high nitrogen content among stable heterocycles . It may also be used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

The molecular formula of 1H-Tetrazole-1-acetic acid, 5-phenyl- is C7H6N4 . The molecular weight is 146.1493 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

1H-Tetrazole-1-acetic acid, 5-phenyl- is a crystalline light yellow powder . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . Tetrazole dissolves in water, acetonitrile, etc .

Mechanism of Action

Safety and Hazards

1H-Tetrazole-1-acetic acid, 5-phenyl- is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and harmful if swallowed . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

Tetrazoles and its derivatives play a very important role in medicinal and pharmaceutical applications . Researchers are still working to develop more efficient and ecofriendly methods for their synthesis . The reported experimental tests suggest 1H-Tetrazole-1-acetic acid, 5-phenyl- as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .

properties

IUPAC Name

2-(5-phenyltetrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-8(15)6-13-9(10-11-12-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVHAWLFYKHSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350138
Record name 1H-Tetrazole-1-acetic acid, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-phenyltetrazol-1-yl)acetic Acid

CAS RN

21743-58-8
Record name 1H-Tetrazole-1-acetic acid, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 100 mg of methyl 5phenyl-1-tetrazoleacetate, 0.6 ml of acetic acid and 1 ml of a 4N-hydrochloric acid was stirred at 80° to 90° C. for 2 hours. The reaction solution was evaporated under reduced pressure. The precipitated solid was filtered, washed with cold water and recrystallized from 50% ethanol-water, to give 64.1 mg (yield: 69.2%) of 5-phenyhetrazole-lacetic acid.
Name
methyl 5phenyl-1-tetrazoleacetate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Tetrazole-1-acetic acid, 5-phenyl-
Reactant of Route 2
Reactant of Route 2
1H-Tetrazole-1-acetic acid, 5-phenyl-
Reactant of Route 3
Reactant of Route 3
1H-Tetrazole-1-acetic acid, 5-phenyl-
Reactant of Route 4
Reactant of Route 4
1H-Tetrazole-1-acetic acid, 5-phenyl-
Reactant of Route 5
Reactant of Route 5
1H-Tetrazole-1-acetic acid, 5-phenyl-
Reactant of Route 6
Reactant of Route 6
1H-Tetrazole-1-acetic acid, 5-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.